N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide -

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

Catalog Number: EVT-3584768
CAS Number:
Molecular Formula: C19H20Cl2N2O3S
Molecular Weight: 427.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Cannabinoid receptor antagonists: Compounds with similar diarylpyrazole scaffolds have demonstrated CB1 receptor antagonism, contributing to their potential anti-obesity effects. [ [] ]
  • Thromboxane A2 receptor antagonists and synthetase inhibitors: Compounds with a hexenoic acid core and similar substituents to the compound have shown dual activity as thromboxane A2 receptor antagonists and synthetase inhibitors, highlighting their potential as antithrombotic agents. [ [] ]
  • Compound Description: (3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one (C25H18ClF3N2O3S) is a compound whose crystal structure and anti-inflammatory activity have been studied. []
  • Relevance: This compound shares the key structural element of a (4-chlorophenyl)sulfonyl group attached to the piperidine ring with the target compound, N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. []

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide

  • Compound Description: 5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide serves as a parent compound in structure-activity relationship studies focused on evaluating lipoxygenase and antibacterial activities. []
  • Relevance: This compound, like N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, contains a piperidine ring substituted with a (4-chlorophenyl)sulfonyl group. These shared features suggest potential similarities in their biological profiles. []

(S, S)-[2H8]-JD5037

  • Compound Description: (S, S)-[2H8]-JD5037 is an octadeuterated analog of JD5037 (1), a potent and selective peripherally acting inverse agonist of the cannabinoid (CB1R) receptor. This deuterated compound serves as a quantitative tool for analyzing unlabeled JD5037 in clinical studies. []
  • Relevance: While not directly sharing the core structure of the target compound, (S, S)-[2H8]-JD5037 highlights the importance of the (4-chlorophenyl)sulfonyl moiety in the context of cannabinoid receptor activity, a potential area of investigation for N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. []

6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one

  • Compound Description: 6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one (C19H15Cl2N3O2) has been studied for its structural properties, particularly its tautomeric behavior and crystal packing influenced by hydrogen bonding and π-π interactions. []
  • Relevance: This compound shares structural similarities with N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide in terms of the presence of both 4-chlorophenyl and 2-chlorobenzyl substituents. This commonality suggests potential overlap in their synthesis pathways or physicochemical properties. []

Ethyl 3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate

  • Compound Description: Ethyl 3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate (C30H28Cl3NO5S) has been the subject of structural analysis, focusing on its conformational preferences and crystal packing stabilized by C–H⋯O and C–H⋯Cl interactions. []
  • Relevance: The presence of multiple 4-chlorophenyl substituents and a 4-chlorobenzyl group in this compound mirrors the structural features of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. This suggests potential similarities in their synthesis or potential for exhibiting similar physicochemical characteristics. []

N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21)

  • Compound Description: This compound, also known as compound 21, is recognized for its promising in vitro anticancer activity, particularly against leukemia, colon cancer, and melanoma. [, ]
  • Relevance: Compound 21 and N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide belong to the sulfonamide class of compounds. This structural similarity, along with the presence of chlorine-substituted aromatic rings in both compounds, suggests potential for similar biological activities. [, ]

4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides

  • Relevance: While not directly sharing the core structure with N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, the presence of the 4-chlorophenyl group and exploration of their anti-inflammatory properties through 15-LOX inhibition provides a valuable point of reference for potentially investigating similar activities for the target compound. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound has been analyzed for its structural characteristics, highlighting the influence of dihedral angles, torsion angles, and intermolecular interactions on its conformation and crystal packing. []
  • Relevance: The presence of a (4-chlorophenyl)sulfonyl group and an oxadiazole ring in this compound, also present in N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, suggests potential similarities in their chemical reactivity or physicochemical properties. []

3-(4-Chlorophenyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one

  • Compound Description: This compound was synthesized using the Reformatsky reaction and characterized for its structural features, particularly the distorted tetrahedral geometry of the sulfur atom and the intermolecular hydrogen bonding patterns. []
  • Relevance: Both this compound and N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide contain the 4-chlorophenyl group and a sulfonamide moiety. This structural similarity suggests potential commonalities in their synthesis or potential for exhibiting similar chemical reactivity. []

4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

  • Compound Description: This compound has been investigated for its potential antitumor activities, drawing upon the known applications of aminothiazole ring systems in drug development for various therapeutic targets. []
  • Relevance: Although not directly sharing the core structure with N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, the shared presence of a 4-chlorophenyl group and the focus on antitumor activity provide a valuable point of reference for potentially exploring similar biological activities for the target compound. []

4-(4-Chlorophenylsulfonyl)benzoic acid hydrazide

  • Compound Description: This compound serves as a key starting material for synthesizing new 1,2,4-triazoles, 1,3,4-thiadiazoles, and acylthiosemicarbazides, which were evaluated for their antimicrobial and analgesic activities. []
  • Relevance: This compound and N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide share the (4-chlorophenyl)sulfonyl structural motif. This shared feature suggests potential similarities in their chemical reactivity and potential for use as building blocks in synthesizing a diverse range of biologically active molecules. []
  • Compound Description: This compound was synthesized through a multi-step process and investigated for its reactivity, specifically its acid-catalyzed condensation to yield di-indolylmethane derivatives. []
  • Relevance: This compound shares the 4-chlorobenzyl structural element with N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, suggesting potential similarities in their synthesis pathways or starting materials. []

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

  • Compound Description: This compound's structural features, including its dihedral angles and intra- and intermolecular interactions, have been analyzed to understand its conformational preferences and crystal packing arrangements. []
  • Relevance: The presence of the 4-chlorophenyl group and a sulfonamide moiety in this compound mirrors structural features of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. This suggests potential commonalities in their synthesis or physicochemical properties. []

3-Ethyl 5-methyl 2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This compound, also known as amlodipine, is a calcium channel blocker commonly used to treat hypertension. Research has focused on synthesizing and evaluating its carbamate and sulfonamide derivatives for their potential as potent antioxidants and chelating agents. [, , ]
  • Relevance: This compound shares the 4-chlorophenyl and aminoethoxy structural elements with N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. Additionally, the exploration of sulfonamide derivatives of amlodipine as potential drug candidates underscores the relevance of this chemical class in medicinal chemistry, suggesting that the target compound, also a sulfonamide, may possess valuable biological activities. [, , ]

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor undergoing clinical development for treating hematologic malignancies. Studies focus on understanding its absorption, metabolism, excretion, and the identification of its metabolites in humans. []
  • Relevance: Venetoclax features a 4-chlorophenyl moiety within its structure, a key shared feature with N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. This structural commonality, while not indicative of shared biological activity, suggests potential similarities in their synthesis pathways or physicochemical properties. []

(2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, Semagacestat)

  • Compound Description: LY450139 is a γ-secretase inhibitor (GSI) studied for its effects on cognitive function in amyloid precursor protein-transgenic and nontransgenic mice. []
  • Relevance: While not directly structurally related, LY450139's classification as a GSI and its investigation in the context of Alzheimer's disease research provide a point of reference for potentially exploring the therapeutic potential of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide in neurological disorders. []

(2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163)

  • Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) investigated alongside LY450139 for its impact on spatial working memory and potential effects on cognition in both amyloid precursor protein-transgenic and nontransgenic mice. []
  • Relevance: BMS-708163's shared classification as a GSI with LY450139 and investigation in preclinical models of Alzheimer's disease provides a framework for potentially studying N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide in similar contexts, particularly given the interest in GSIs for neurological disorders. []

{(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

  • Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) studied for its effects on cognitive function in amyloid precursor protein-transgenic mice. []
  • Relevance: While not structurally related to the target compound, GSM-2's investigation as a potential therapeutic agent for Alzheimer's disease, contrasted with the GSIs LY450139 and BMS-708163, underscores the multifaceted nature of drug development for neurological disorders and highlights potential avenues for investigating the therapeutic potential of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. []

1, Methyl N-[(4-chlorophenyl)sulfonyl]-4-nitrobenzenesulfinimidoate (CCG-4986)

  • Compound Description: CCG-4986 is a small-molecule inhibitor of the regulator of G protein signaling 4 (RGS4). This compound inhibits RGS4/Gαo binding, prevents RGS4 regulation of μ-opioid-inhibited adenylyl cyclase activity in permeabilized cells and is selective for RGS4 over RGS8. [, ]
  • Relevance: CCG-4986 and N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide share the (4-chlorophenyl)sulfonyl structural motif. This shared feature, along with CCG-4986's activity as a modulator of G protein signaling, might suggest a potential avenue for exploring the target compound's influence on similar cellular pathways. [, ]

MF498

  • Compound Description: MF498 [N-{[4-(5,9-diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] is a selective E prostanoid receptor 4 (EP4) antagonist that has shown efficacy in reducing joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []
  • Relevance: MF498's classification as an EP4 antagonist and its effectiveness in preclinical models of inflammatory diseases highlight the therapeutic potential of targeting this pathway. While not directly structurally related to N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, it prompts consideration of investigating the target compound's potential anti-inflammatory properties. []

4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide

  • Compound Description: The conformational analysis of this compound, with a focus on its dihedral angles and intermolecular hydrogen bonding patterns, provides insights into its structural characteristics and crystal packing behavior. []
  • Relevance: The presence of both the 4-chlorophenyl and sulfonamide moieties in this compound, as well as in N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, suggests potential similarities in their chemical reactivity or physicochemical properties. []

N-(2,5-Difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

  • Compound Description: BMS-289948 is an orally active γ-secretase inhibitor that has demonstrated the ability to reduce brain and plasma amyloid-β (Aβ) levels in preclinical models. []
  • Relevance: While structurally distinct from N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, BMS-289948's classification as a GSI and its investigation in the context of Alzheimer's disease provide a framework for potentially exploring the therapeutic potential of the target compound in neurological disorders. []

4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

  • Compound Description: BMS-299897 is another orally active γ-secretase inhibitor investigated alongside BMS-289948 for its efficacy in reducing amyloid-β (Aβ) peptide concentrations in both transgenic mice and guinea pigs. []
  • Relevance: Similar to BMS-289948, BMS-299897's classification as a GSI and its preclinical evaluation in models of Alzheimer's disease offer a point of comparison for potentially exploring the therapeutic potential of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide in neurological disorders, particularly those characterized by Aβ accumulation. []

(E)-6-(4-(2-(((4-Chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid (36)

  • Compound Description: This compound acts as a dual inhibitor, targeting both thromboxane A2 synthetase and thromboxane A2 receptors. Its potent antithrombotic activity makes it a promising candidate for further development. []
  • Relevance: While structurally distinct from the target compound, Compound 36's dual mechanism of action and efficacy in inhibiting platelet aggregation highlight the therapeutic potential of targeting these pathways for managing thrombotic conditions. Although not a direct structural analog, it prompts consideration of exploring potential antithrombotic properties of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. []

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

  • Compound Description: TMI-1 is a dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteases (MMPs). Its ability to block tumor necrosis factor (TNF) secretion and reduce clinical severity scores in animal models of rheumatoid arthritis underscores its therapeutic potential. []
  • Relevance: While structurally different from N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, TMI-1's dual inhibition of TACE and MMPs, along with its efficacy in preclinical models of inflammatory diseases, highlights the therapeutic potential of targeting these enzymes. This prompts consideration of investigating the target compound for potential anti-inflammatory properties and modulation of TNF signaling pathways. []

Properties

Product Name

N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide

Molecular Formula

C19H20Cl2N2O3S

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C19H20Cl2N2O3S/c20-16-3-1-14(2-4-16)13-22-19(24)15-9-11-23(12-10-15)27(25,26)18-7-5-17(21)6-8-18/h1-8,15H,9-13H2,(H,22,24)

InChI Key

JVDQEZUNXHLRKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.